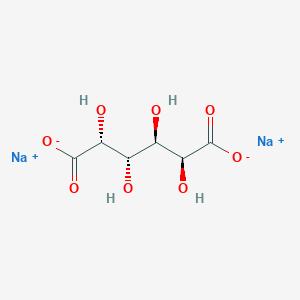

Disodium galactarate

Overview

Description

Synthesis Analysis

Disodium galactarate can be synthesized through the oxidation of galacturonic acid . Researchers have explored both batch and continuous processes for this conversion. In recent studies, a heterogeneous Au-catalyst was employed to catalyze the oxidation of (sodium)-galacturonate to (disodium)-galactarate. The use of a three-phase plug flow reactor significantly enhanced O₂ mass transfer, resulting in a substantial increase in productivity .

Scientific Research Applications

Biomass Conversion : Disodium galactarate plays a role in biomass conversion. The oxidation of sodium-galacturonate to disodium-galactarate using a gold catalyst in continuous plug flow reactors enhances oxygen mass transfer and increases productivity significantly. However, the solubility of the reaction product poses a challenge for industrial-scale oxidation (van der Klis et al., 2018).

Preparation and Properties : Disodium galactarate is used in the preparation of α-keto-β-deoxy-D-glucarate, a compound with potential applications in various fields. The incubation mixture for this preparation includes disodium galactarate along with other components (Blumenthal et al., 1966).

Metabolic Engineering : Fungal strains have been metabolically engineered to convert D-galacturonate to meso-galactarate, which has applications in food, cosmetics, pharmaceuticals, and as a platform chemical. This involves the introduction of a bacterial gene coding for a D-galacturonate dehydrogenase (Mojzita et al., 2009).

Galactaric Acid Production : Engineering of Aspergillus niger for galactaric acid production involves the inactivation of endogenous pathways for D-galacturonic acid catabolism and expression of heterologous uronate dehydrogenase. This leads to efficient conversion of D-galacturonic acid to galactaric acid (Kuivanen et al., 2016).

Enhancing Fungal Production : The production of galactaric acid by Trichoderma reesei has been optimized considering factors like temperature, pH, and medium composition. The production strategy involves the use of lactose as a co-substrate and ammonium and yeast extract as nitrogen sources (Barth & Wiebe, 2017).

Copolymerization of Sugar-Derived Building Blocks : Biobased copolyamides containing biacetalized galactaric acid have been synthesized by melt polycondensation of salt monomers. This research aims to incorporate temperature-sensitive sugar-derived building blocks into copolyamides (Wróblewska et al., 2018).

properties

IUPAC Name |

disodium;(2S,3R,4S,5R)-2,3,4,5-tetrahydroxyhexanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O8.2Na/c7-1(3(9)5(11)12)2(8)4(10)6(13)14;;/h1-4,7-10H,(H,11,12)(H,13,14);;/q;2*+1/p-2/t1-,2+,3+,4-;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDAGXRIGDWCIET-SXKXKJGMSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(=O)[O-])O)O)(C(C(=O)[O-])O)O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@@H]([C@@H]([C@H](C(=O)[O-])O)O)([C@@H](C(=O)[O-])O)O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8Na2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00173223 | |

| Record name | Disodium galactarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00173223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1955-73-3 | |

| Record name | Disodium galactarate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001955733 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disodium galactarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00173223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium galactarate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.177 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

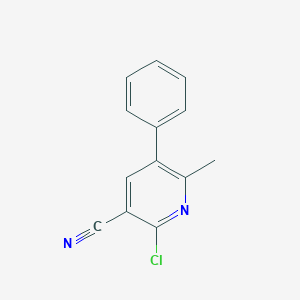

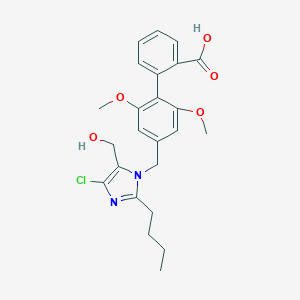

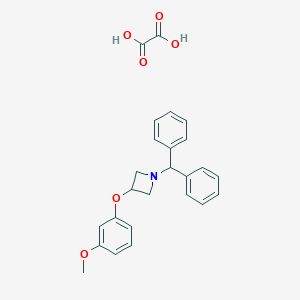

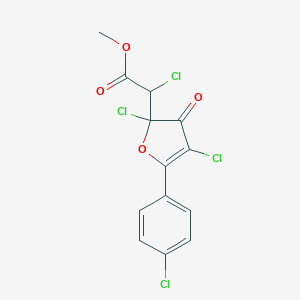

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

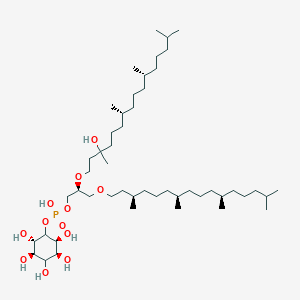

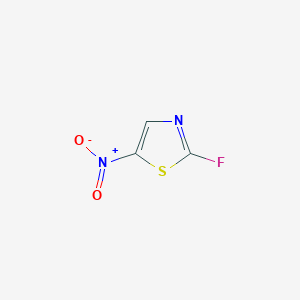

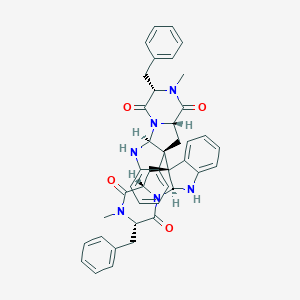

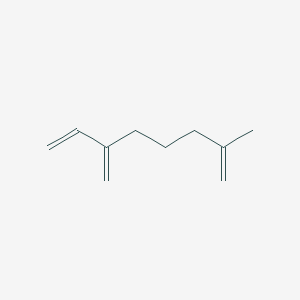

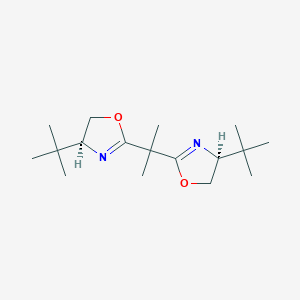

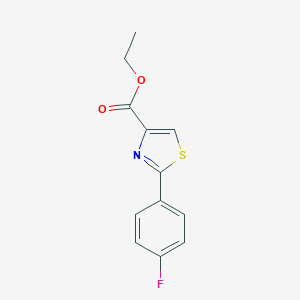

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,5-Bis(2-bromo-ethylsulfanyl)-[1,3]dithiol-2-one](/img/structure/B161590.png)